tert-butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate
Overview
Description
Scientific Research Applications
Synthesis of Enantiopure Compounds
Tert-butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate serves as a vital intermediate in the enantioselective synthesis of compounds. For instance, it has been used in the preparation of carbocyclic analogues of 2′-deoxyribonucleotides, showcasing its significance in the synthesis of enantiopure compounds (Ober et al., 2004).
Advanced Organic Synthesis Techniques
The compound plays a role in complex organic synthesis processes. For instance, its derivatives have been involved in Diels‐Alder reactions, which are crucial in constructing cyclic molecules in organic chemistry (Padwa et al., 2003). Moreover, the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate, an important intermediate in many biologically active compounds, showcases the role of this compound in the field of medicinal chemistry (Zhao et al., 2017).
Contribution to Peptide Chemistry
The compound is also pivotal in peptide chemistry. Its structure has been studied to understand the role of N-methylation in determining peptide conformation, which is essential for the biological activity of peptides (Jankowska et al., 2002).
Hydrogen Bonding and Molecular Assembly
Research on derivatives of this compound has contributed to the understanding of hydrogen bonding and molecular assembly in crystal structures. Studies have shown how molecules connected through hydrogen bonds can form motifs for structures with multiple molecules in the asymmetric unit, contributing to the field of crystallography and molecular design (Das et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3/c1-9(2,3)14-8(13)11-6-7(12)5-10-4/h7,10,12H,5-6H2,1-4H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBXYIOWRYJKIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CNC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1327336-47-9 | |
Record name | tert-butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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